molecular formula C16H14N2O2S B2517127 Morpholino(thieno[2,3-b]quinolin-2-yl)methanone CAS No. 478079-41-3

Morpholino(thieno[2,3-b]quinolin-2-yl)methanone

Cat. No.: B2517127
CAS No.: 478079-41-3
M. Wt: 298.36
InChI Key: FGCVAJPFUCXZJL-UHFFFAOYSA-N
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Description

Morpholino(thieno[2,3-b]quinolin-2-yl)methanone is a heterocyclic compound featuring a thienoquinoline core fused with a morpholine-substituted methanone group. The thieno[2,3-b]quinoline scaffold is structurally analogous to naturally occurring alkaloids and is renowned for its diverse pharmacological activities, including anticancer, antibacterial, and kinase inhibition properties . The morpholino group enhances solubility and modulates electronic properties, making this compound a candidate for drug development. Its synthesis typically involves Suzuki-Miyaura cross-coupling or multi-component reactions, as seen in related methanone derivatives .

Properties

IUPAC Name

morpholin-4-yl(thieno[2,3-b]quinolin-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O2S/c19-16(18-5-7-20-8-6-18)14-10-12-9-11-3-1-2-4-13(11)17-15(12)21-14/h1-4,9-10H,5-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGCVAJPFUCXZJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)C2=CC3=CC4=CC=CC=C4N=C3S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Core Thienoquinoline Formation

The thieno[2,3-b]quinoline scaffold is typically constructed via cyclocondensation reactions. A representative approach involves:

  • Bromination and Esterification : Starting with methyl 3-bromo-4-methyl-2-thiophenecarboxylate, bromination at the 5-position is achieved using N-bromosuccinimide (NBS) in tetrahydrofuran (THF) at 0–5°C.
  • Quinoline Ring Closure : The brominated thiophene derivative undergoes Ullmann coupling with 2-aminobenzaldehyde in the presence of a copper catalyst, forming the fused quinoline system.

Key Reaction Conditions :

  • Temperature: 65°C for cyclization steps.
  • Solvent: THF or dimethylformamide (DMF) for optimal solubility.

Morpholino Methanone Functionalization

Introducing the morpholino methanone group involves nucleophilic acyl substitution:

  • Methanone Activation : The thienoquinoline core is treated with oxalyl chloride to generate the reactive acyl chloride intermediate.
  • Morpholine Coupling : Reaction with morpholine in dichloromethane (DCM) at 25–30°C yields the target compound.

Optimization Parameters :

  • Stoichiometry: 1.2 equivalents of morpholine to ensure complete substitution.
  • Work-Up: Sequential washing with water and brine, followed by drying over anhydrous Na₂SO₄.

Industrial-Scale Synthesis Considerations

Process Intensification Strategies

Parameter Laboratory Scale Industrial Scale
Reaction Volume 0.5–2 L 500–2000 L
Temperature Control Oil bath Jacketed reactors
Mixing Efficiency Magnetic stirring Turbine agitators
Yield 60–70% 75–85% (optimized)

Challenges in Scale-Up :

  • Exothermic Reactions : Bromination and acyl chloride formation require precise cooling to prevent runaway reactions.
  • Intermediate Stability : Thienoquinoline intermediates are sensitive to oxidation, necessitating inert atmospheres during transfers.

Purification Techniques

Method Purpose Efficiency (%)
Column Chromatography Isolation of thienoquinoline core 85–90
Recrystallization Final compound purification 92–95
Distillation Solvent recovery 98+

Solvent Systems :

  • Ethyl acetate/hexane (3:1) for chromatographic separation.
  • Ethanol/water (4:1) for recrystallization.

Analytical Validation of Synthetic Products

Spectroscopic Characterization

Technique Key Data Points Significance
¹H NMR δ 3.5–3.7 ppm (morpholine protons) Confirms morpholino attachment
¹³C NMR δ 168.5 ppm (carbonyl carbon) Verifies methanone group
HRMS [M+H]⁺ at m/z 298.4 (C₁₆H₁₄N₂O₂S) Validates molecular formula

Case Study :
In a patented synthesis, the final compound exhibited a melting point of 214–216°C, consistent with high purity. Residual solvent analysis via gas chromatography (GC) showed <0.1% THF, meeting ICH guidelines.

Alternative Synthetic Pathways

Suzuki-Miyaura Cross-Coupling

Aryl boronic esters can replace halogenated intermediates in the quinoline ring formation:

  • Boronic Ester Preparation : 2-Thienylboronic acid pinacol ester synthesized under Miyaura conditions.
  • Palladium-Catalyzed Coupling : Reaction with 2-chloroquinoline using Pd(PPh₃)₄ (5 mol%) in toluene/ethanol (3:1).

Advantages :

  • Higher functional group tolerance compared to Ullmann coupling.
  • Yields improved to 78–82% with microwave assistance (100°C, 30 min).

Chemical Reactions Analysis

Types of Reactions

Morpholino(thieno[2,3-b]quinolin-2-yl)methanone undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen to the compound.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions often involve controlled temperatures and specific solvents to facilitate the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinoline derivatives with additional oxygen functionalities, while substitution reactions could introduce various substituents onto the thienoquinoline core .

Scientific Research Applications

Chemical Properties and Structure

Morpholino(thieno[2,3-b]quinolin-2-yl)methanone features a morpholine ring fused to a thienoquinoline structure. This unique combination imparts distinct chemical and biological properties, making it a valuable compound in various fields.

Medicinal Chemistry

This compound has shown significant potential as an antimicrobial and anticancer agent . Studies indicate its ability to inhibit the growth of various bacterial and fungal strains, demonstrating promising antimicrobial activity. Additionally, it has been observed to induce apoptosis in cancer cells, particularly in breast and liver cancer models.

Case Study: Anticancer Activity

A study conducted on the compound's effects on liver cancer cells revealed that it significantly reduced cell viability and induced apoptotic pathways. The mechanism of action involves the inhibition of key signaling pathways associated with cell proliferation and survival.

Biochemical Research

The compound interacts with multiple biological targets, influencing various biochemical pathways. Its derivatives have been employed in studies aimed at understanding complex biological mechanisms, particularly in the context of cancer therapy.

Data Table: Biological Activities

Activity TypeTarget OrganismEffect
AntimicrobialBacterial strains (e.g., E. coli)Growth inhibition
AntifungalFungal strains (e.g., Candida spp.)Growth inhibition
AnticancerLiver cancer cellsInduction of apoptosis

Materials Science

In materials science, this compound serves as a building block for synthesizing advanced materials with specific properties such as enhanced conductivity or stability. Its unique structural features allow for the development of novel materials that can be utilized in electronic applications or drug delivery systems.

Industrial Application Example

The compound's ability to form stable complexes with metal ions has led to its exploration in the development of sensors for detecting heavy metals in environmental samples. This application highlights its versatility beyond traditional medicinal uses.

Chemical Reactions Analysis

Reaction TypeDescription
OxidationIntroduces oxygen-containing functional groups
ReductionRemoves oxygen or adds hydrogen
SubstitutionReplaces one functional group with another

Mechanism of Action

The mechanism of action of Morpholino(thieno[2,3-b]quinolin-2-yl)methanone involves its interaction with specific molecular targets and pathways. For instance, in its role as an anticancer agent, it may induce apoptosis through the activation of caspases and the disruption of mitochondrial function. Additionally, its antimicrobial activity could be attributed to its ability to interfere with bacterial cell wall synthesis or protein function .

Comparison with Similar Compounds

Key Observations :

  • Morpholino vs. Aryl Groups: Morpholino-substituted methanones exhibit superior solubility compared to aryl-substituted analogs (e.g., 4-fluorophenyl or chlorophenyl), which often require prodrug-like modifications (e.g., ester/carbonate groups) for bioavailability .
  • Amino Substituents: 3-Amino groups enhance hydrogen-bonding interactions, improving binding to cellular targets like kinases .
  • Trifluoromethyl Groups : Increase metabolic stability and electron-withdrawing effects, boosting anti-proliferative activity in cancer cell lines .

Spectroscopic and Physicochemical Properties

  • Solvent Effects: Methanone derivatives show solvent-dependent fluorescence; polar solvents redshift emission spectra due to increased dipole-dipole interactions .
  • Crystal Packing: Ester/carbonate modifications disrupt crystal packing in thieno[2,3-b]pyridines, enhancing solubility and cellular uptake .

Biological Activity

Morpholino(thieno[2,3-b]quinolin-2-yl)methanone is a compound that has garnered attention for its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into the biological activity of this compound, examining its mechanisms of action, biochemical properties, and relevant case studies.

Overview of this compound

This compound belongs to a class of compounds known as thienoquinolines. These compounds are characterized by their unique structural features that contribute to their biological activity. The compound has been shown to exhibit significant antimicrobial and anticancer properties, making it a subject of extensive research.

Target and Mode of Action

This compound interacts with various biological targets, influencing several biochemical pathways. Its mode of action includes:

  • Antimicrobial Activity : The compound has demonstrated effectiveness against a range of bacterial and fungal strains.
  • Anticancer Activity : Studies indicate that it can induce apoptosis in cancer cells, particularly in liver (HepG-2) and breast cancer cell lines.

Biochemical Pathways

The compound's influence on various biochemical pathways is evident from its interactions with enzymes and proteins. It has been shown to affect metabolic pathways, including glycolysis and gluconeogenesis, which are crucial for cancer cell survival and proliferation .

Antimicrobial Activity

This compound has been evaluated for its antimicrobial properties. In vitro studies have highlighted its effectiveness against multiple bacterial strains and fungi, suggesting potential applications in treating infections caused by resistant organisms.

Microbial Strain Inhibition Zone (mm) Concentration (µg/mL)
E. coli1550
S. aureus1850
C. albicans2050

Anticancer Activity

In anticancer research, this compound has shown promising results:

  • Induction of Apoptosis : The compound significantly induced apoptosis in HepG-2 cells with more than 66% effectiveness in some studies .
  • Caspase Activation : Activation of caspase 3/7 was observed in treated cancer cells, indicating a mechanism through which the compound exerts its anticancer effects .
Cell Line IC50 (µM) Apoptosis Induction (%)
HepG-21566
MCF-72070
PC-32565

Q & A

Q. What are the common synthetic routes for Morpholino(thieno[2,3-b]quinolin-2-yl)methanone, and how are reaction conditions optimized?

The synthesis typically involves multi-step protocols starting from thieno[2,3-b]quinoline precursors. A sequential multi-component reaction (MCR) is often employed, combining morpholine derivatives with halogenated aromatic ketones under reflux conditions (e.g., DMF or THF at 80–100°C). Key steps include cyclization of thiophene-quinoline hybrids and subsequent coupling with morpholine via nucleophilic substitution. Optimization focuses on solvent polarity, temperature control, and catalyst selection (e.g., Pd/C for cross-coupling), with yields improved by iterative adjustments to reaction time (24–48 hours) .

Q. Which characterization techniques are critical for confirming the structural integrity of this compound?

Essential techniques include:

  • NMR Spectroscopy (¹H/¹³C): To confirm the presence of morpholino protons (δ 3.5–3.7 ppm) and aromatic thienoquinoline signals .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., expected [M+H]⁺ at m/z 339.8 for C₁₈H₁₄N₂O₂S) .
  • X-ray Crystallography : Resolves spatial arrangement of the thienoquinoline-morpholino core, critical for structure-activity studies .

Q. How is the preliminary biological activity of this compound assessed in vitro?

Initial screening involves:

  • Antiproliferative Assays : Testing against cancer cell lines (e.g., MCF-7, HeLa) via MTT assays, with IC₅₀ values calculated after 48-hour exposure .
  • Antimicrobial Profiling : Disk diffusion assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, with zones of inhibition compared to standard antibiotics .

Advanced Research Questions

Q. What strategies are used to resolve contradictions in reaction kinetics during scale-up synthesis?

Conflicting kinetic data (e.g., variable yields at >10 mmol scales) are addressed by:

  • Design of Experiments (DoE) : Statistical modeling (e.g., response surface methodology) to identify critical parameters like solvent volume and agitation rate .
  • In Situ Monitoring : Real-time FTIR or HPLC tracking of intermediate stability, particularly for oxidation-prone thienoquinoline intermediates .

Q. How do structural modifications influence the compound’s bioactivity?

Structure-activity relationship (SAR) studies reveal:

  • Morpholino Substitution : Replacing morpholine with piperidine reduces anticancer potency by 40%, highlighting the role of oxygen in hydrogen bonding .
  • Halogenation Effects : Adding chlorine at the phenyl ring (e.g., 2-chlorophenyl analog) enhances cytotoxicity (IC₅₀ 8.2 µM vs. 12.5 µM in parent compound) due to increased lipophilicity .

Q. What mechanistic insights explain its enzyme inhibition properties?

Mechanistic studies using recombinant enzymes (e.g., topoisomerase IIα) show:

  • Competitive Inhibition : The compound binds the ATP-binding pocket (Kᵢ = 0.45 µM), confirmed via fluorescence quenching assays .
  • Apoptosis Induction : Upregulation of caspase-3/7 in treated cells, validated by flow cytometry and Western blotting .

Q. How can computational modeling predict its pharmacokinetic profile?

Molecular dynamics (MD) simulations and docking (e.g., AutoDock Vina) predict:

  • Blood-Brain Barrier Penetration : LogP of 3.2 suggests moderate CNS availability .
  • CYP3A4 Metabolism : Identification of morpholino N-oxide as a primary metabolite using in silico cytochrome P450 models .

Q. What challenges arise in reproducing synthetic protocols across labs?

Common issues include:

  • Intermediate Degradation : Thienoquinoline precursors degrade under humid conditions; solutions include anhydrous solvents and inert atmospheres .
  • Catalyst Batch Variability : Use of standardized Pd/C sources (e.g., Sigma-Aldrich 205699) improves cross-lab consistency .

Q. How does its efficacy compare to other thienoquinoline derivatives in multidrug-resistant models?

Comparative studies show:

  • Resistance Reversal : The compound overcomes P-gp-mediated resistance in MDR1-expressing KB-V1 cells (IC₅₀ 9.8 µM vs. 35.2 µM for doxorubicin) .
  • Synergy with Cisplatin : Combination indices (CI) of 0.3–0.5 indicate strong synergistic effects in ovarian cancer models .

Q. What methodologies are employed for in vivo toxicity profiling?

  • Acute Toxicity (OECD 423) : Single-dose administration in rodents (50–300 mg/kg), monitoring hematological and hepatic parameters for 14 days .
  • Genotoxicity (Ames Test) : Negative results in S. typhimurium TA98/TA100 strains at ≤100 µg/plate .

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